molecular formula C20H19NO3 B1403720 Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate CAS No. 885266-49-9

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate

Cat. No.: B1403720
CAS No.: 885266-49-9
M. Wt: 321.4 g/mol
InChI Key: POCJKZQESXHRQB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate is an organic compound with the molecular formula C20H19NO3This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of an aromatic aldehyde with ethyl cyanoacetate in the presence of a base such as ammonium acetate. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of adhesives, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: This compound is similar in structure but contains a trifluoromethyl group, which imparts different chemical properties.

    Ethyl 2-cyano-3-phenylacrylate: Another similar compound, differing mainly in the absence of the phenylmethoxy group.

Uniqueness

This uniqueness makes it valuable in various research and industrial contexts.

Properties

IUPAC Name

ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJKZQESXHRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
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